Z-360
Description
Overview of Nastorazepide as a Chemical Entity and Research Compound
Nastorazepide, also known by its code name Z-360, is a synthetic chemical compound classified as a 1,5-benzodiazepine derivative. medchemexpress.commedkoo.comnewdrugapprovals.orgglpbio.com It functions as a selective and orally available antagonist of the gastrin/cholecystokinin (B1591339) 2 (CCK-2) receptor. medchemexpress.commedkoo.comnewdrugapprovals.orgtargetmol.comncats.ioadooq.com Its chemical formula is C₂₉H₃₆N₄O₅, with a molecular weight of approximately 520.62 g/mol . newdrugapprovals.orgnih.govprobechem.comchemscene.com The compound's chemical name is (R)-3-(3-(5-Cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b] medchemexpress.comadooq.comdiazepin-3-yl)ureido)benzoic acid. newdrugapprovals.orgambeed.com
In research settings, Nastorazepide is utilized to investigate the roles of the CCK-2 receptor. medchemexpress.com It has demonstrated potent inhibitory activity against the specific binding of [³H]CCK-8 to the human CCK-2 receptor, with a reported Kᵢ value of 0.47 nM. medchemexpress.commedchemexpress.cn Beyond its primary CCK-2 receptor antagonism, Nastorazepide has been observed to inhibit various signaling molecules, including IL-1β, ephrin B1, VEGF, and HIF-1alpha, and to reduce Akt and NR2B phosphorylation in certain contexts. medchemexpress.com
Historical Context of Cholecystokinin Receptor Antagonists Research
The history of cholecystokinin (CCK) receptor antagonist research is rooted in understanding the physiological roles of the peptide hormones CCK and gastrin. CCK was initially identified in the digestive tract for its role in controlling gut motility and stimulating the secretion of digestive enzymes and bile. researchgate.netnih.govadooq.com Gastrin is known for its significant role in stimulating gastric acid secretion and promoting the growth of the gastric mucosa. sci-hub.se
CCK receptors were subsequently classified into two main subtypes: CCK-A (or CCK-1) and CCK-B (or CCK-2), based on their distribution and binding affinities. adooq.comwikipedia.orgacs.orgwikipedia.org CCK-A receptors are predominantly found in peripheral tissues like the pancreas and gallbladder, while CCK-B receptors are primarily located in the central nervous system and the stomach lining. adooq.comwikipedia.orgacs.org The gastrin receptor shows similar properties to the CCK-B receptor and is sometimes referred to as the CCK-B/gastrin receptor due to high homology. newdrugapprovals.org
Early research into CCK receptor antagonists aimed to block the effects of these hormones for therapeutic purposes. The non-selective antagonist proglumide (B1679172) was one of the earlier compounds developed and was initially used for treating stomach ulcers due to its ability to block CCK-A receptors and reduce gastric acid secretion. researchgate.netwikipedia.org The discovery that proglumide also blocked CCK-B receptors in the brain and could enhance opioid analgesia highlighted the broader potential of CCK antagonists. wikipedia.org
The development of selective antagonists for each receptor subtype became a key focus. Selective CCK-A antagonists like lorglumide (B1675136) and devazepide (B1670321) were explored for anti-ulcer effects and potential in gastrointestinal cancers. wikipedia.orgresearchgate.net Research into selective CCK-B antagonists gained momentum due to the receptor's presence in the central nervous system, leading to investigations into their potential for neurological and psychiatric conditions like anxiety and panic disorder. nih.govwikipedia.orgacs.orgmdpi.com While initial peptide-based antagonists faced limitations like poor bioavailability, the quest for potent, selective, and orally active non-peptide antagonists continued, leading to the development of compounds with diverse chemical structures. researchgate.netwikipedia.orgacs.org
Significance of Nastorazepide as a CCK-2 Receptor Antagonist in Current Research Paradigms
Nastorazepide holds significance in current research paradigms primarily due to its selective antagonism of the gastrin/CCK-2 receptor and its oral bioavailability. medchemexpress.commedkoo.comnewdrugapprovals.orgtargetmol.comncats.ioadooq.com The CCK-2 receptor is of particular interest because it binds both gastrin and CCK and is implicated in various physiological and pathophysiological processes, including cell growth and proliferation, especially in certain cancers. newdrugapprovals.orgtargetmol.comadooq.comsci-hub.se
As a selective CCK-2 receptor antagonist, Nastorazepide is a valuable tool for researchers investigating the specific roles of this receptor subtype, distinct from those mediated by the CCK-1 receptor. medchemexpress.commedkoo.comtargetmol.comadooq.com Its ability to prevent the activation of the CCK-2 receptor by gastrin is particularly relevant in research areas where gastrin is believed to promote the proliferation of tumor cells, such as in gastrointestinal and pancreatic cancers. newdrugapprovals.orgtargetmol.com
Furthermore, the oral activity of Nastorazepide makes it a more practical compound for in vivo research and potential therapeutic development compared to antagonists that require administration by injection. medchemexpress.commedkoo.comnewdrugapprovals.orgtargetmol.comadooq.comwikipedia.org Its use in preclinical models allows for the study of CCK-2 receptor blockade in relevant disease contexts. medchemexpress.commdpi.com The ongoing investigation of Nastorazepide in clinical trials for specific indications underscores its current importance as a research compound being evaluated for its translational potential. medchemexpress.comnewdrugapprovals.orgpatsnap.com
Therapeutic Indications Under Investigation for Nastorazepide (Preclinical and Clinical)
Nastorazepide is currently under investigation for its potential therapeutic applications, primarily focusing on conditions where the CCK-2 receptor pathway is believed to play a role. newdrugapprovals.orgncats.io Research efforts have explored its utility in several areas, ranging from oncology to gastrointestinal disorders. newdrugapprovals.orgncats.io
Pancreatic cancer is a major area of investigation for Nastorazepide. The rationale for this research stems from the observation that gastrin, which activates the CCK-2 receptor, is frequently associated with the proliferation of pancreatic tumor cells. newdrugapprovals.orgtargetmol.com By blocking the CCK-2 receptor, Nastorazepide is hypothesized to inhibit this proliferative effect. newdrugapprovals.orgtargetmol.com
Preclinical studies have explored the antitumor activity of Nastorazepide in pancreatic cancer models. Research in subcutaneous xenograft models using human pancreatic tumor cells in mice demonstrated that Nastorazepide significantly inhibited tumor growth in a dose-dependent manner. medchemexpress.com When combined with gemcitabine (B846), a standard chemotherapy agent, Nastorazepide prolonged survival in orthotopic xenograft models of pancreatic carcinoma in mice. targetmol.comselleckchem.com Studies have also indicated that Nastorazepide suppresses tumor growth by inhibiting gastrin-induced anti-apoptotic effects in pancreatic cancer cells. medchemexpress.comadooq.com
Clinical trials evaluating Nastorazepide in patients with pancreatic cancer have been conducted. A phase Ib/IIa trial investigated the combination of Nastorazepide with gemcitabine in patients with advanced pancreatic cancer. newdrugapprovals.orgresearchgate.net While some studies in metastatic pancreatic cancer patients combining gemcitabine with Nastorazepide did not show statistically significant differences compared to gemcitabine alone, potentially due to small sample sizes, further preclinical studies and clinical evaluations continue. sci-hub.seresearchgate.net Nastorazepide calcium has been in Phase II clinical trials for pancreatic cancer. newdrugapprovals.orgpatsnap.com
Research into the potential use of Nastorazepide for Gastroesophageal Reflux Disease (GERD) is linked to the role of gastrin and CCK-2 receptors in gastric acid secretion and gastrointestinal motility. While the primary mechanism of action of Nastorazepide is CCK-2 receptor antagonism, and CCK-2 receptors are involved in gastrin-mediated acid secretion, the specific research findings on Nastorazepide for GERD in the provided search results are limited. newdrugapprovals.orgsci-hub.se However, CCK receptor antagonists in general have been explored for gastrointestinal disorders, including those related to motility and acid secretion. nih.govwikipedia.orgresearchgate.net Nastorazepide is listed as being under development for gastroesophageal reflux disease. newdrugapprovals.orgncats.io
Similar to GERD, the investigation of Nastorazepide for peptic ulcers is likely connected to its ability to block the CCK-2 receptor, which mediates the effects of gastrin on gastric acid secretion and mucosal growth. Excessive gastric acid is a primary factor in the formation of peptic ulcers. sci-hub.se Historically, non-selective CCK receptor antagonists like proglumide were developed for treating stomach ulcers. researchgate.netwikipedia.org While direct detailed research findings specifically on Nastorazepide for peptic ulcers are not extensively detailed in the provided results, Nastorazepide is mentioned as being under development for peptic ulcers. newdrugapprovals.orgncats.io CCK-B/gastrin receptor antagonist compounds are considered potentially useful in the treatment of gastric ulcers and duodenal ulcers. newdrugapprovals.org
Compounds Mentioned and PubChem CIDs
Other Neoplasms (e.g., Medullary Thyroid Carcinoma, Small Cell Lung Cancer, Gastric Cancer)
The cholecystokinin-2 receptor (CCK-2R) is considered a potential target for cancer therapy due to its overexpression in several tumor types and its association with poor prognosis. patsnap.comacs.org Nastorazepide, functioning as a selective CCK-2R antagonist, has been investigated for its potential in targeting CCK-2R-expressing tumors. patsnap.comacs.org Studies have indicated that Nastorazepide possesses antiproliferative effects in models of gastrointestinal cancer. mdpi.com
Research has explored the role of CCK-2R antagonists in specific neoplasms where CCK-2R is expressed:
Medullary Thyroid Carcinoma (MTC): The expression of CCK-2R has been found at a high incidence and density in Medullary Thyroid Carcinoma. mdpi.com MTC is a neuroendocrine tumor originating from the parafollicular C cells of the thyroid gland. nih.govmedscape.comamegroups.org While surgery is the primary treatment for localized MTC, systemic therapies are employed for unresectable or metastatic cases. nih.govmedscape.comamegroups.orgnih.gov Nastorazepide, as a CCK-2R antagonist, has been utilized in the design of CCK-2R antagonist-based radiolabeled ligands, which are being explored for specific tumor targeting in xenograft models. mdpi.com
Small Cell Lung Cancer (SCLC): CCK-2R expression has also been confirmed in Small Cell Lung Cancer. mdpi.com SCLC is a type of lung cancer for which chemotherapy is a standard treatment approach. lungevity.orgamegroups.org Research into molecular subtypes and targeted therapies for SCLC is ongoing. nih.gov Investigations involving nastorazepide-based ligands in the context of lung cancer research have been noted. researchgate.net
Gastric Cancer: Increased CCK-2R expression density or frequency has been observed in various neoplasms, including gastric cancer. patsnap.com Research suggests that CCKBR (CCK-2R) can influence the growth of gastric cancer cells and represents a potential therapeutic target. patsnap.com Studies investigating nastorazepide-based ligands in the context of gastric cancer have been reported. researchgate.net
Nastorazepide's mechanism of action as a CCK-2R antagonist involves the inhibition of pathways related to cell proliferation and angiogenesis. Research has shown that Nastorazepide can inhibit factors such as IL-1β, ephrin B1, VEGF, and HIF-1alpha, and reduce the phosphorylation of Akt and NR2B. medchemexpress.com
Exploration in Anxiety and Panic Disorders (Historical Context of CCK-2R Antagonists)
The cholecystokinin-2 receptor (CCK-2R) is implicated in various physiological processes, including those related to anxiety and panic disorders. sci-hub.senih.govresearchgate.net The administration of CCK-4 is a method used in research to induce panic attacks, highlighting the involvement of cerebral CCK-peptides and CCK-2 receptors in these responses. mdpi.com Consequently, CCK-2 receptor antagonists have been explored as potential therapeutic agents for panic disorder. mdpi.com
Historically, early investigations into CCK-2 receptor antagonists for anxiety and panic disorders encountered challenges. For example, the well-established CCK-2 receptor antagonist L-365,260 demonstrated some capacity to reduce the panic response induced by CCK-4 in individuals with panic disorders when administered acutely. mdpi.com However, placebo-controlled clinical trials with L-365,260 did not show a significant effect, potentially attributable to factors such as limited bioavailability. mdpi.com Another antagonist, CI-988, showed only a weak effect on CCK-4-induced panic in healthy volunteers and failed to demonstrate efficacy in patients with panic disorder. mdpi.com
A significant challenge in utilizing systemic administration of CCK-2 receptor antagonists for neuropsychiatric conditions like panic disorder stems from the widespread distribution of CCK peptides and receptors throughout numerous regions of the brain, not solely confined to limbic structures. mdpi.com Despite these historical challenges, Nastorazepide has been identified as one of the more promising CCK-2R antagonists that have advanced to Phase II clinical trials, with potential indications including panic-anxiety disorders. sci-hub.senih.govresearchgate.netx-mol.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJCCFFEBCOOIE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209219-38-5 | |
| Record name | Z-360 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NASTORAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Pharmacological Research of Nastorazepide
Receptor Binding and Selectivity Profiling of Nastorazepide
Research into Nastorazepide has detailed its interaction with cholecystokinin (B1591339) receptors, particularly its affinity for the CCK-2 receptor and its selectivity against the CCK-1 receptor.
Affinity for Cholecystokinin-2 Receptor (CCK-2R/CCKBR/Gastrin Receptor)
Nastorazepide demonstrates a high affinity for the human CCK-2 receptor. Studies have shown that Nastorazepide inhibits the specific binding of [³H]CCK-8 to the human CCK-2 receptor with a Kᵢ value of 0.47 nM. medchemexpress.commedchemexpress.commedchemexpress.cn This subnanomolar affinity highlights Nastorazepide's potent binding to the CCK-2R. sci-hub.semdpi.comresearchgate.net The CCK-2 receptor is a G protein-coupled receptor that binds both gastrin and cholecystokinin, and it is found predominantly in the central nervous system and the gastrointestinal tract. medchemexpress.com
Selectivity against Cholecystokinin-1 Receptor (CCK-1R)
Nastorazepide exhibits high selectivity for the CCK-2 receptor over the CCK-1 receptor. mdpi.comresearchgate.net The selectivity relative to CCK-1R has been reported as 672. mdpi.comresearchgate.net This preferential binding to CCK-2R is a key aspect of Nastorazepide's pharmacological profile.
Comparison with Other CCK-2R Antagonists
Nastorazepide is among the more promising CCK-2R antagonists that have reached clinical trial phases. researchgate.netresearchgate.net Comparing Nastorazepide to other CCK-2R antagonists, such as Netazepide and L-365,260, provides context for its binding characteristics.
L-365,260 is another selective CCK-2 receptor antagonist, with reported IC₅₀ values of 2 nM at CCK-2 receptors and 280 nM at CCK-1 receptors. tocris.com This indicates a selectivity profile for L-365,260 as well, though with different affinity values compared to Nastorazepide's Kᵢ of 0.47 nM for CCK-2R. medchemexpress.commedchemexpress.commedchemexpress.cn
Netazepide is also described as a selective cholecystokinin B receptor (CCKBR; CCK2R) antagonist. nih.govdrugbank.com Both Netazepide and Nastorazepide have been noted as promising compounds in the development of clinically useful CCK-2R antagonists. researchgate.netresearchgate.net Gastrazole is another compound that has been identified as a CCK2/gastrin antagonist. idrblab.net
The following table summarizes some of the binding data for these antagonists:
| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity (vs. CCK-1R) |
| Nastorazepide | Human CCK-2R | 0.47 nM (Kᵢ) medchemexpress.commedchemexpress.commedchemexpress.cn | 672 mdpi.comresearchgate.net |
| L-365,260 | CCK-2R | 2 nM (IC₅₀) tocris.com | 280 nM (at CCK-1R) tocris.com |
Note: Direct head-to-head comparisons under identical experimental conditions for all compounds were not consistently available in the provided text.
Mechanism of Action Studies
The mechanism of action of Nastorazepide centers on its antagonistic effects at the CCK-2 receptor, thereby influencing downstream signaling pathways.
Antagonism of Gastrin/CCK-2 Receptor Activation
Nastorazepide functions by binding to the gastrin/CCK-2 receptor, which prevents the activation of the receptor by its natural ligands, such as gastrin. targetmol.comnewdrugapprovals.orgabmole.comncats.io Gastrin is a peptide hormone often linked to the proliferation of gastrointestinal and pancreatic tumor cells. targetmol.comabmole.comncats.io By blocking gastrin binding, Nastorazepide inhibits the downstream effects that would normally be triggered by receptor activation. targetmol.comabmole.com
Impact on Downstream Signaling Pathways
Antagonism of the CCK-2 receptor by Nastorazepide impacts several downstream signaling pathways. Research indicates that Nastorazepide inhibits key molecules and reduces the phosphorylation of certain proteins involved in cellular processes. Specifically, Nastorazepide has been shown to inhibit IL-1β, ephrin B1, VEGF, and HIF-1alpha. medchemexpress.commedchemexpress.commedchemexpress.cn Furthermore, it reduces the phosphorylation of Akt and NR2B. medchemexpress.commedchemexpress.commedchemexpress.cn These effects on downstream signaling pathways are consistent with its role as a CCK-2 receptor antagonist and its potential influence on processes regulated by this receptor.
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38MAPK)
Research into Nastorazepide's pharmacological profile has included investigations into its effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are crucial in cellular responses to a diverse range of stimuli, regulating processes such as proliferation, differentiation, and apoptosis. While the provided search results mention inhibitors of JNK and p38 MAPK in other contexts harvard.eduwikipedia.orgnih.govwikipedia.orgguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orghznu.edu.cnmrc.ac.uk, specific detailed findings on Nastorazepide's direct modulation of ERK, JNK, or p38 MAPK pathways were not prominently available in the search results.
Phosphatidylinositol 3-Kinase (PI3K) Pathway
The Phosphatidylinositol 3-Kinase (PI3K) pathway is another key signaling cascade involved in numerous cellular functions, including cell growth, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in various cancers. vulcanchem.com While the search results discuss PI3K inhibitors and the importance of this pathway vulcanchem.comwikipedia.orgmrc.ac.uknih.govciteab.comciteab.com, detailed research specifically on Nastorazepide's interaction with or modulation of the PI3K pathway was not extensively provided in the search results.
Phospholipase C (PLC) Pathways (e.g., PLCβ, PLCγ)
Non-receptor Tyrosine Kinase Activation (e.g., Src, JAK, FAK)
Non-receptor tyrosine kinases, such as Src, Janus kinases (JAK), and Focal Adhesion Kinase (FAK), are involved in a wide array of cellular processes, including growth factor signaling, immune responses, and cell adhesion. Inhibitors targeting JAK kinases are used in certain therapeutic areas. mrc.ac.ukontosight.aiguidetopharmacology.orgtranscriptionfactor.orgcuni.cz However, specific research findings on Nastorazepide's influence on the activation or activity of Src, JAK, or FAK were not extensively detailed in the provided search results.
Epidermal Growth Factor Receptor (EGFR) Transactivation
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. EGFR transactivation, which can occur independently of direct ligand binding, involves the indirect activation of EGFR through other signaling pathways or receptor systems. Although EGFR inhibitors are relevant in cancer therapy, and one search result mentions a p38 inhibitor that also inhibits EGFR function guidetopharmacology.org, specific research on Nastorazepide's potential to induce or modulate EGFR transactivation was not found in the provided search results.
Inhibition of IL-1β, Ephrin B1, VEGF, and HIF-1alpha Expression
Research indicates that Nastorazepide may influence the expression of certain proteins and cytokines involved in inflammatory and angiogenic processes. Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine. nih.govnih.govspringermedizin.de Ephrin B1 (EFNB1) is a protein involved in cell-cell communication and has roles in development and disease. guidetopharmacology.orgfrontiersin.orgehu.es Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. guidetomalariapharmacology.orgguidetoimmunopharmacology.orgwaocp.orgresearchgate.netsciforum.net Hypoxia-inducible factor 1-alpha (HIF-1alpha) is a transcription factor that plays a central role in the cellular response to hypoxia and is involved in angiogenesis and metabolism. While the search results highlight the importance of these targets and mention inhibitors or research related to them nih.govnih.govspringermedizin.deguidetopharmacology.orgfrontiersin.orgehu.esguidetomalariapharmacology.orgguidetoimmunopharmacology.orgwaocp.orgresearchgate.netsciforum.net, specific detailed data on Nastorazepide's inhibitory effects on the expression of IL-1β, Ephrin B1, VEGF, or HIF-1alpha were not extensively available in the provided snippets.
Reduction of Akt and NR2B Phosphorylation
Akt (also known as Protein Kinase B) is a key downstream effector in the PI3K pathway, and its phosphorylation is indicative of pathway activation. guidetopharmacology.orgnih.goviiarjournals.orgmrc.ac.uknih.gov The NR2B subunit is a component of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel in the nervous system. wikipedia.orgwikipedia.orgcenmed.comlatoxan.comresearchgate.net Phosphorylation of NR2B can modulate NMDA receptor function. Some compounds are known to selectively inhibit NR2B-containing NMDA receptors. wikipedia.orgwikipedia.orgcenmed.comlatoxan.comresearchgate.net While the search results mention Akt inhibitors and compounds affecting NR2B guidetopharmacology.orgnih.goviiarjournals.orgmrc.ac.uknih.govwikipedia.orgwikipedia.orgcenmed.comlatoxan.comresearchgate.net, specific detailed research findings demonstrating Nastorazepide's ability to reduce the phosphorylation of Akt and NR2B were not comprehensively provided in the search results.
Preclinical Research and in Vivo Studies of Nastorazepide
Antineoplastic Activity in Cancer Models
Nastorazepide has demonstrated antineoplastic activity in preclinical cancer models, particularly in gastrointestinal cancers such as pancreatic cancer and colorectal cancer liver metastasis. medchemexpress.commedchemexpress.cnresearchgate.net
Inhibition of Tumor Growth in Xenograft Models (e.g., Human Pancreatic Tumor Cells in Mice)
Studies utilizing subcutaneous xenograft models of human pancreatic cancer cells in nude mice have shown that Nastorazepide can inhibit tumor growth in a dose-dependent manner. In a study using MIA PaCa-2 cells, oral administration of Nastorazepide once daily for 21 days significantly inhibited tumor growth. medchemexpress.commedchemexpress.cn The final tumor weight inhibition percentages observed were 16.5%, 39.6%, and 41.7% at doses of 10, 30, and 100 mg/kg, respectively. medchemexpress.commedchemexpress.cn
| Dosage (mg/kg/day, p.o.) | Tumor Weight Inhibition (%) |
|---|---|
| 10 | 16.5 |
| 30 | 39.6 |
| 100 | 41.7 |
In the PAN-1 orthotopic mouse model, Nastorazepide did not suppress basal tumor area or weight when used as a monotherapy at all tested doses. However, it demonstrated inhibition of both tumor area and weight when administered in combination with Gemcitabine (B846). medchemexpress.com
Combination Therapy Studies (e.g., with Gemcitabine)
Preclinical studies have investigated the effects of Nastorazepide in combination with Gemcitabine, a standard chemotherapeutic agent used for pancreatic cancer. medchemexpress.commedchemexpress.cnresearchgate.netresearchgate.net These studies have evaluated the impact of this combination on tumor growth inhibition, survival outcomes, and the modulation of gene expression.
The combination of Nastorazepide and Gemcitabine has shown enhanced tumor growth inhibition compared to monotherapy in pancreatic cancer models. In a subcutaneous PANC-1 tumor model, combined administration of Nastorazepide (Z-360) and Gemcitabine significantly inhibited tumor growth by 27.1% compared to the effect observed with Gemcitabine alone. researchgate.net As noted earlier, in the PAN-1 orthotopic mouse model, Nastorazepide inhibited tumor growth when combined with Gemcitabine, whereas it was ineffective as a monotherapy in this model. medchemexpress.com
Combination therapy with Nastorazepide has been associated with prolonged survival in preclinical models. In the MGLVA1 ascites mouse model, Nastorazepide in combination with Gemcitabine increased survival. medchemexpress.com Furthermore, in a subcutaneous PANC-1 tumor model, combined administration of Nastorazepide and Gemcitabine significantly prolonged survival compared with the vehicle control group, with a median survival of 57 days in the combination group versus 49 days in the vehicle group. researchgate.net Previous reports also indicate that this compound treatment in combination with Gemcitabine prolonged the survival period in a lethal pancreatic cancer xenograft model. researchgate.net
| Treatment Group | Median Survival (days) |
|---|---|
| Vehicle Control | 49 |
| Nastorazepide+Gemcitabine | 57 |
Nastorazepide has been shown to inhibit the expression of key genes involved in tumor progression and angiogenesis, such as HIF-1alpha and VEGF. medchemexpress.commedchemexpress.cn The CCK-2/gastrin receptor signaling pathway plays a significant role in Gemcitabine-induced gene expression of VEGF in pancreatic carcinoma cells. medchemexpress.cnncats.io Studies have demonstrated that in PANC-1 cells, the Gemcitabine-induced expression of the HIF-1alpha gene was suppressed by treatment with Nastorazepide (this compound) at a concentration of 0.1 μM. ncats.io This modulation is noteworthy as high HIF-1alpha expression has been linked to reduced sensitivity to Gemcitabine, and Gemcitabine treatment itself has been associated with the accumulation of HIF-1alpha in the nucleus. nih.gov
Prolonged Survival Outcomes
Radiopharmaceutical Development and Evaluation
Nastorazepide has served as a foundation for the development of radiopharmaceuticals targeting the Cholecystokinin-2 receptor (CCK-2R), which is overexpressed in various tumors. unict.itmdpi.comnih.gov This approach aims to utilize the selective binding of Nastorazepide derivatives to CCK-2R for diagnostic imaging and potentially targeted therapy.
Initial studies focused on evaluating different chelators and spacer chemistry for labeling Nastorazepide-based ligands with radionuclides like 99mTc. These investigations demonstrated the feasibility of achieving specific tumor targeting in athymic nude mice bearing xenografts that stably express human CCK2R. mdpi.com
More recently, new radiopharmaceuticals based on the Nastorazepide vector have been designed and evaluated. unict.it For instance, a Nastorazepide-based ligand functionalized with a DOTA chelator (IP-001) was synthesized and successfully labeled with indium-111. nih.gov The radiolabeling process achieved a high yield (>95%) and radiochemical purity (>98%). nih.gov Stability studies indicated that this complex exhibited remarkable resistance to degradation in human blood over 120 hours of incubation. nih.gov
In vitro evaluation of [111In]In-IP-001 in A549 cells, a tumor cell line with high CCK-2R expression, showed maximal radiotracer accumulation after 4 hours of incubation. nih.gov In vivo biodistribution and SPECT/CT imaging studies in BALB/c nude mice bearing A549 xenograft tumors demonstrated clear visualization of the implanted tumors as early as 4 hours post-injection. nih.govunisi.it However, uptake was also observed in other organs such as the liver, kidneys, and spleen. nih.gov The clearance of the radiotracer was slow, involving both hepatobiliary and renal excretion pathways. nih.gov Tumor retention of the radiotracer persisted for up to 24 hours, with the ratio of tumor uptake to uptake in other organs increasing over time. nih.gov
Further development in this area includes the design of novel DOTA-conjugated ligands based on Nastorazepide, incorporating polyethylene (B3416737) glycol (PEG) linkers. nih.gov These compounds have been successfully labeled with indium-111, lutetium-177, and gallium-68, demonstrating high radiometal incorporation. nih.gov The gallium-68-labeled compounds showed stability for up to 2 hours. nih.gov These modified ligands exhibited improved hydrophilicity and retained their antagonistic properties in functional assays. nih.gov Ongoing research is also exploring the conjugation of the DO2A2S chelator to Nastorazepide for future preclinical studies with Copper-64, following encouraging results regarding the in vivo stability of the [64Cu][Cu(DO2A2S)] complex. unict.it
Design of Nastorazepide-Based Radioligands for CCK-2R Targeting
The design of Nastorazepide-based radioligands for CCK-2R targeting involves conjugating Nastorazepide with suitable chelators via various linkers, followed by radiolabeling with diagnostic or therapeutic isotopes nih.govresearchgate.net.
To enable radiolabeling with metal isotopes, Nastorazepide is conjugated with bifunctional chelators. Studies have explored the use of chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), N3S, and N4 systems nih.govresearchgate.netmdpi-res.com. The conjugation of Nastorazepide to N3S or N4 chelators has facilitated labeling with Technetium-99m for SPECT imaging researchgate.netmdpi-res.com. DOTA, DOTAGA, and NODAGA chelators have been coupled to Nastorazepide for stable coordination of trivalent radiometals, enabling SPECT or PET imaging and radionuclide therapy researchgate.net. For instance, a Nastorazepide-based ligand functionalized with a DOTA chelator, denoted as IP-001, has been synthesized nih.gov. NODAGA has also proven effective as a chelator for conjugation with Nastorazepide for labeling with Gallium-68 mdpi.com.
Linker chemistry plays a crucial role in optimizing the properties of Nastorazepide-based radioligands, influencing factors such as hydrophilicity, affinity, and in vivo biodistribution patsnap.comnih.govmdpi-res.com. Different spacers have been introduced to optimize the affinity and water solubility for CCK-2R nih.govmdpi-res.com. Researchers have investigated linkers bearing different saccharides, such as glucose, lactose (B1674315), and maltotriose (B133400), to improve the hydrophilicity of Nastorazepide derivatives patsnap.comacs.org. For example, fluorescent Nastorazepide derivatives (IP-002G-Rho, IP-002L-Rho, and IP-002M-Rho) were synthesized with saccharide spacers linked to sulforhodamine B patsnap.comacs.orgnih.gov. Studies have shown a progressive increase in cell association with A431-CCK2-R+ cells as the linker hydrophilicity increased (maltotriose > lactose > glucose > hydrogen) patsnap.comacs.org. PEG linkers have also been incorporated in the design of DOTA-conjugated Nastorazepide analogs to improve hydrophilicity and potentially influence pharmacokinetic properties mdpi.comresearchgate.net.
Nastorazepide-based constructs have been radiolabeled with various isotopes for different applications. These include Indium-111, Gallium-68, Lutetium-177, and Copper-64 patsnap.comnih.govresearchgate.net. The choice of isotope depends on the intended application, such as SPECT imaging (Indium-111) or PET imaging (Gallium-68, Copper-64), or targeted therapy (Lutetium-177) mdpi.comnih.govresearchgate.net. For instance, the DOTA-functionalized Nastorazepide ligand IP-001 has been successfully labeled with Indium-111, yielding high radiochemical purity and demonstrating resistance to degradation in human blood nih.govresearchgate.net. NODAGA-conjugated Nastorazepide (NODAGA-Z360) has been labeled with Gallium-68 for PET imaging studies mdpi.com. DOTA-conjugated CCK2R antagonists based on this compound have been developed for potential theranostic use and labeled with Indium-111, Lutetium-177, and Gallium-68 mdpi.com.
Linker Chemistry and Optimization (e.g., Saccharide-bearing, PEG linkers)
In Vitro Evaluation of Radiopharmaceuticals
In vitro evaluation of Nastorazepide-based radiopharmaceuticals is crucial to assess their interaction with CCK-2R expressing cells before in vivo studies.
In vitro studies have investigated the association and selectivity of Nastorazepide derivatives in cell lines expressing CCK-2R, such as A431-CCK2-R+ cells patsnap.comacs.orgnih.gov. These cells are human epidermoid carcinoma cells that have been engineered to overexpress the human CCK-2R mdpi.com. Studies comparing fluorescent Nastorazepide derivatives with different saccharide linkers (IP-002G-Rho, IP-002L-Rho, and IP-002M-Rho) in A431-CCK2-R+ cells versus A431 wild-type (WT) cells (underexpressing CCK2-R) have shown varying degrees of selective association patsnap.comacs.orgnih.gov. IP-002M-Rho, with a maltotriose linker, demonstrated higher association with A431-CCK2-R+ cells compared to A431 WT cells and also showed higher uptake than derivatives with shorter saccharide linkers in 2D in vitro studies patsnap.comacs.org. Association with A431-CCK2-R+ cells compared to A431 WT was found to be 1.08-fold higher for IP-002G-Rho, 1.14-fold higher for IP-002L-Rho, and 1.37-fold higher for IP-002M-Rho patsnap.comacs.org. Competition studies further supported IP-002M-Rho as a promising compound patsnap.comacs.org. In vitro uptake of the Indium-111 labeled DOTA-Nastorazepide conjugate ([111In]In-IP-001) was assessed in A549 cells (a high CCK-2R-expressing tumor cell line), showing maximal accumulation after 4 hours of incubation nih.govresearchgate.net.
Here is a table summarizing some in vitro cell association data:
| Compound | Cell Line | Relative Association (vs A431 WT) |
| IP-002G-Rho | A431-CCK2-R+ | 1.08-fold higher |
| IP-002L-Rho | A431-CCK2-R+ | 1.14-fold higher |
| IP-002M-Rho | A431-CCK2-R+ | 1.37-fold higher |
| IP-002H-Rho | A431-CCK2-R+ | Similar to IP-002L-Rho, no difference vs A431 WT patsnap.comacs.org |
Trafficking studies investigate how Nastorazepide-based radioligands are internalized by cells. Studies on A431-CCK2-R+ cells incubated with IP-002M-Rho suggested the coexistence of receptor-mediated endocytosis and simple diffusion as mechanisms of cellular uptake patsnap.comacs.orgnih.govscilit.com. The process of receptor-mediated endocytosis involves the selective recruitment of ligand-receptor complexes into clathrin-coated pits, which then internalize into vesicles within the cytoplasm mdpi.comnih.gov.
Evaluation in 2D vs. 3D In Vitro Models
In vitro studies are fundamental in the early stages of drug discovery to assess cellular responses to potential therapeutic agents nih.govwikipedia.org. The evaluation of Nastorazepide and its derivatives has involved both two-dimensional (2D) and three-dimensional (3D) cell culture models newdrugapprovals.orgciteab.com. While 2D models are simpler and cost-effective for high-throughput screening, 3D models are considered to better mimic the in vivo cellular environment, including cell-cell interactions and tissue organization, which can influence drug response and selectivity nih.govnih.gov.
Studies evaluating Nastorazepide-based compounds, such as fluorescent this compound derivatives linked with saccharides, have demonstrated the importance of utilizing 3D models for preliminary in vitro assessment uni.lu. For instance, in a study comparing the association and selectivity of this compound derivatives in A431 cells (human epidermoid carcinoma) overexpressing CCK2R (A431-CCK2-R+) versus wild-type A431 cells (A431 WT), 2D studies showed a progressive increase in compound association with A431-CCK2-R+ cells correlating with linker hydrophilicity uni.lu. However, a high and selective uptake by A431-CCK2-R+ cells was distinctly observed when evaluated on 3D scaffolds embedded with cells uni.lu. This finding underscores that 3D models can provide a more accurate representation of CCK2R-mediated uptake and selectivity compared to 2D cultures, highlighting their value in the preclinical evaluation of targeted agents uni.lu.
In Vivo Evaluation of Radiopharmaceuticals
Nastorazepide's selectivity for CCK2R has led to its investigation as a targeting vector for the development of radiopharmaceuticals for nuclear medicine applications guidetopharmacology.orgnih.gov. These radiopharmaceuticals consist of a radionuclide attached to a ligand, like Nastorazepide, designed to selectively accumulate in target tissues, enabling imaging for diagnosis or delivering radiation for therapy guidetopharmacology.org. Preclinical in vivo evaluation of these radiopharmaceuticals is crucial to assess their biodistribution, tumor targeting efficacy, imaging potential, and clearance mechanisms before clinical translation nih.gov.
Biodistribution Studies in Animal Models (e.g., Xenograft Mice)
Biodistribution studies in animal models, particularly xenograft mice bearing CCK2R-expressing tumors, are essential for understanding how a radiolabeled compound is distributed within the body over time guidetopharmacology.orgguidetopharmacology.orgdrugbank.com. Studies using BALB/c nude mice xenografted with human tumor cell lines, such as A549 (lung carcinoma) or A431 (epidermoid carcinoma) overexpressing CCK2R, have been conducted to evaluate the in vivo behavior of radiolabeled Nastorazepide derivatives guidetopharmacology.orgnewdrugapprovals.orgnih.govzhanggroup.org.
For example, a study evaluating a 111In-labeled Nastorazepide-based ligand functionalized with a DOTA chelator ([111In]In-IP-001) in BALB/c nude mice bearing A549 xenograft tumors showed that the radiotracer was distributed to various organs newdrugapprovals.orgalfa-chemistry.com. Significant accumulation was observed in the liver, kidneys, and spleen, in addition to the tumor newdrugapprovals.orgalfa-chemistry.com. Similarly, evaluation of a 68Ga-labeled radiopharmaceutical, [68Ga]Ga-NODAGA-Z360, in BALB/c nude mice xenografted with A431 cells overexpressing CCK2R also assessed biodistribution through PET/CT imaging guidetopharmacology.orgnih.govzhanggroup.org. These studies provide quantitative data on the percentage of injected dose (%ID) or percentage of injected dose per cubic centimeter (%ID/cc) in different tissues and organs at various time points post-injection.
Tumor Uptake and Retention
A key aspect of evaluating radiopharmaceuticals for cancer applications is their ability to accumulate and be retained within the tumor tissue nih.govfishersci.com. Preclinical studies with radiolabeled Nastorazepide derivatives have demonstrated tumor uptake in CCK2R-expressing xenograft models newdrugapprovals.orgalfa-chemistry.com.
In studies using BALB/c nude mice bearing A549 xenograft tumors, implanted tumors could be clearly visualized after only 4 hours post-injection of [111In]In-IP-001, with a tumor uptake of 2.36 ± 0.26% ID/cc newdrugapprovals.orgalfa-chemistry.com. Tumor retention of the radiotracer persisted for up to 24 hours newdrugapprovals.orgalfa-chemistry.com. Over this time, the ratio of radioactivity in the tumor compared to other organs increased newdrugapprovals.orgalfa-chemistry.com. At 24 hours post-injection, the tumor uptake was reported as 1.52 ± 0.71% ID/cc, which was comparable to the uptake observed in the liver and kidneys at this later time point newdrugapprovals.orgalfa-chemistry.comnih.govebi.ac.uk.
Imaging Modalities (e.g., SPECT/CT)
Single-photon emission computed tomography (SPECT) and computed tomography (CT), often combined as SPECT/CT, are important imaging modalities used in the preclinical evaluation of radiopharmaceuticals nih.govfishersci.comnih.govwikipedia.org. SPECT allows for the visualization and quantification of the distribution of gamma-emitting radionuclides, while CT provides anatomical information, enabling the precise localization of radioactivity within the body wikipedia.org.
SPECT/CT imaging has been employed to evaluate the in vivo distribution and tumor targeting of radiolabeled Nastorazepide derivatives in mouse models newdrugapprovals.orgnih.govwikipedia.orgfishersci.ca. For instance, SPECT/CT imaging was used to visualize the biodistribution of [111In]In-IP-001 in BALB/c nude mice bearing A549 xenograft tumors, clearly showing the implanted tumors at 4 hours post-injection newdrugapprovals.org. Similarly, PET/CT imaging, which uses positron-emitting radionuclides, was utilized to assess the biodistribution of [68Ga]Ga-NODAGA-Z360 in xenograft mice guidetopharmacology.orgnih.govzhanggroup.org. These imaging techniques provide non-invasive methods to monitor the pharmacokinetics and target engagement of the radiolabeled compounds in living animals.
Clearance Mechanisms (Hepatobiliary and Renal Excretion)
Understanding the clearance mechanisms of radiopharmaceuticals is vital for assessing their potential toxicity and optimizing imaging protocols nih.govfishersci.com. The primary routes of excretion for many compounds are the hepatobiliary system (via the liver into bile and feces) and the renal system (via the kidneys into urine) uni-freiburg.de.
Other Preclinical Investigations (e.g., Analgesic Action)
Beyond its role in targeted cancer strategies, Nastorazepide has also been investigated for other potential therapeutic effects in preclinical settings zhanggroup.orgebi.ac.uk. Notably, preclinical studies have indicated that Nastorazepide possesses analgesic action zhanggroup.orgnih.govwikipedia.org. This suggests a potential application for Nastorazepide in pain relief, although the specific mechanisms and clinical relevance of this effect would require further investigation.
Structure Activity Relationship Sar Research of Nastorazepide and Its Derivatives
Identification of Key Structural Features for CCK-2R Antagonism
Nastorazepide's activity as a CCK-2R antagonist is linked to specific features of its 1,5-benzodiazepine core and attached substituents medchemexpress.commdpi.com. Research into the SAR of CCK-2R antagonists, including benzodiazepine (B76468) derivatives, has revealed insights into the structural requirements for potent binding. While a precise 3D structure of the CCK-2R and its non-peptide ligand binding site(s) is not fully available, SAR studies have provided valuable information sci-hub.se.
Studies on various structural classes of CCK-2R antagonists suggest that certain substituents on the benzodiazepine core and appended groups are critical for high affinity and selectivity sci-hub.se. For benzodiazepine derivatives, modifications at specific positions on the rings can significantly impact activity slideshare.net. The electron-withdrawing substituents on ring A can enhance activity. An electronegative group, such as a halo or nitro group, at the 7-position can markedly increase activity. A proton-accepting group, like a carbonyl oxygen, at the 2-position of ring B is also important slideshare.net.
Modifications to the 1,5-Benzodiazepine Derivative Core
Modifications to the 1,5-benzodiazepine core of nastorazepide have been explored to optimize its properties. Nastorazepide itself is a 1,5-benzodiazepine derivative medchemexpress.com. SAR studies on benzodiazepine-based CCK-2R antagonists have shown that changes in the N1 substituents can have little effect on affinity, whereas modifications at the C5 position, such as replacing pyrid-2-yl or phenyl with a cyclohexyl group, can significantly improve affinity sci-hub.se. Nastorazepide features a cyclohexyl group at the N1 position of the benzodiazepine core and a 3,3-dimethyl-2-oxobutyl group at the N5 position nih.govguidetopharmacology.org.
Further modifications to the core structure or its substituents have been investigated, particularly in the context of developing derivatives for targeted imaging and therapy. These modifications often involve introducing functional groups that allow conjugation to other molecules, such as chelators for radiolabelling or fluorescent dyes mdpi.comresearchgate.net. The synthesis of nastorazepide-based ligands for radiopharmaceutical applications involves modifying the core to attach linkers and chelators mdpi.comresearchgate.netnih.gov.
Impact of Linker Chemistry on Biological Activity and Biodistribution
The linker used to connect nastorazepide to other molecules, such as fluorescent dyes or chelators, significantly impacts the biological activity and biodistribution of the resulting conjugate mdpi.compatsnap.comacs.org. The linker's length, flexibility, and hydrophilicity can influence the compound's interaction with the CCK-2R, its solubility, and its clearance from the body mdpi.com.
Research on fluorescent nastorazepide derivatives linked to sulforhodamine B via spacers with different saccharides (glucose, lactose (B1674315), and maltotriose) demonstrated the impact of linker hydrophilicity on cell association patsnap.comacs.org. A progressive increase in association with CCK2-R-overexpressing cells was observed with increasing linker hydrophilicity, following the order: maltotriose (B133400) > lactose > glucose > hydrogen patsnap.comacs.org. This highlights how linker chemistry can tune the compound's interaction with cells and potentially its biodistribution in vivo patsnap.comacs.org.
The choice of linker is also crucial for developing radiolabeled nastorazepide derivatives for imaging and therapy. Linkers are used to tether chelators, such as DOTA or NODAGA, to the nastorazepide core, enabling complexation with radionuclides like Indium-111 or Gallium-68 mdpi.commdpi.com. The linker design in these radiopharmaceuticals aims to optimize affinity for CCK-2R and improve water solubility, which are important for favorable biodistribution and tumor targeting mdpi.com. Studies have evaluated the uptake and pharmacokinetics of radiolabeled nastorazepide derivatives, showing that the linker influences accumulation in target tissues and clearance from non-target organs mdpi.comunivr.it.
Development of Fluorescent Nastorazepide Derivatives for Targeted Therapy and Imaging
Nastorazepide has served as a starting point for developing fluorescent probes for cancer imaging and targeted therapy sci-hub.sepatsnap.comnih.gov. By conjugating nastorazepide to fluorescent dyes, researchers can create molecules that selectively bind to CCK-2R-expressing cells, allowing for visualization and potentially targeted drug delivery patsnap.comnih.govresearchgate.net.
Recent studies have focused on developing fluorescent nastorazepide derivatives with improved cell selectivity and uptake. For example, fluorescent Z-360 derivatives incorporating saccharide linkers have been synthesized and evaluated for their association with CCK2-R-overexpressing cells patsnap.comacs.orgnih.gov. These studies have shown that the nature of the saccharide in the linker influences the level of cell association, with maltotriose-containing linkers showing higher uptake compared to glucose or lactose patsnap.comacs.org. This suggests that linker design is a key factor in optimizing the targeting capabilities of fluorescent nastorazepide derivatives patsnap.comacs.org.
These fluorescent derivatives have potential applications in targeted therapy and imaging, allowing for the visualization of CCK-2R-positive tumors and potentially delivering a therapeutic payload to these cells nih.govpatsnap.comnih.gov.
Computational Approaches in SAR (e.g., QSAR)
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been applied in the SAR studies of CCK-2R antagonists sci-hub.seresearchgate.netresearchgate.net. QSAR methods aim to build predictive models that correlate the structural properties of compounds with their biological activity researchgate.netmdpi.com. These models can help identify key structural features that contribute to activity and guide the design of new, more potent, and selective derivatives researchgate.net.
Computational approaches complement experimental SAR studies by providing a theoretical framework for understanding the relationship between chemical structure and biological activity, aiding in the rational design of nastorazepide derivatives with improved properties.
Clinical Research and Development of Nastorazepide
Clinical Trial Phases and Status
Nastorazepide has progressed through several phases of clinical development. It has been evaluated in Phase I, Phase Ib/IIa, and Phase II clinical trials. medchemexpress.comnewdrugapprovals.orgnih.govnewdrugapprovals.orgciteab.comguidetopharmacology.orgozmosi.com As of early 2018 and May 2020, nastorazepide was reported to be in Phase II clinical trials for the treatment of pancreatic cancer. newdrugapprovals.orgnewdrugapprovals.orgsci-hub.seresearchgate.netx-mol.net One Phase Ib/IIa trial in the UK for pancreatic cancer began in September 2005 and was completed in February 2008. newdrugapprovals.org Data from this trial were presented in June 2008. newdrugapprovals.org A Phase II trial in patients with metastatic pancreatic adenocarcinoma commenced in April 2014 in Japan, Korea, and Taiwan. newdrugapprovals.orgarctomsci.compatsnap.com A Phase 1 study involving healthy volunteers was completed in January 2013. arctomsci.compatsnap.comselleckchem.com
A summary of registered clinical trials for Nastorazepide Calcium (Z-360) includes:
| NCT Number | Phase | Status | Condition | Sponsor | Start Date |
| NCT02117258 | Phase 2 | Completed | Metastatic Pancreatic Adenocarcinoma | Zeria Pharmaceutical | April 2014 |
| NCT01776463 | Phase 1 | Completed | Healthy Volunteers | Zeria Pharmaceutical | January 2013 |
| NCT00288925 | Phase 1/2 | Completed | Pancreatic Cancer | Zeria Pharmaceutical | September 2005 |
Study Designs
Clinical trials investigating nastorazepide have employed various study designs. These include randomized, double-blind, and placebo-controlled studies. medchemexpress.comnih.govguidetopharmacology.orgpatsnap.com For instance, a completed Phase 1 study (NCT01776463) in healthy volunteers was a single-center, randomized, double-blind, ascending dose, placebo-controlled study that also evaluated food effects. patsnap.com The Phase II study (NCT02117258), known as the ZIPANG Study, was a randomized Phase II study comparing gemcitabine (B846) plus this compound to gemcitabine plus placebo in patients with metastatic pancreatic adenocarcinoma. patsnap.com
Investigated Patient Populations
Nastorazepide has been investigated in specific patient populations, primarily those diagnosed with pancreatic cancer. medchemexpress.comnih.govnewdrugapprovals.orgciteab.compatsnap.com This includes patients with unresectable advanced pancreatic cancer and metastatic pancreatic adenocarcinoma. medchemexpress.comnih.govnewdrugapprovals.orgciteab.compatsnap.com Healthy volunteers have also participated in Phase 1 studies to assess safety, tolerability, and pharmacokinetics. arctomsci.compatsnap.comselleckchem.com
Combination with Chemotherapeutic Agents
Nastorazepide has been evaluated in combination with chemotherapeutic agents, notably gemcitabine. medchemexpress.comnewdrugapprovals.orgciteab.compatsnap.com Preclinical studies in pancreatic carcinoma orthotopic xenograft mice demonstrated that nastorazepide combined with gemcitabine prolonged survival and reduced gemcitabine-induced vascular endothelial growth factor (VEGF) expression. arctomsci.comselleckchem.comabmole.com Clinical trials, such as the ZIPANG Study (NCT02117258), have investigated the combination of gemcitabine and nastorazepide in patients with metastatic pancreatic adenocarcinoma. patsnap.com A Phase Ib/IIa trial also evaluated nastorazepide in combination with gemcitabine in patients with advanced pancreatic cancer. sci-hub.seresearchgate.net
Clinical Outcomes and Efficacy Trends
While preclinical studies showed promising antitumor activity and prolonged survival in combination with gemcitabine in mouse models arctomsci.comselleckchem.comabmole.com, the clinical efficacy of nastorazepide, particularly in combination with gemcitabine, has shown some trends but not always statistically significant outcomes in early-phase trials. sci-hub.se
Tumor Response Rates and Shrinkage
In a Phase Ib/IIa randomized controlled trial, the efficacy of nastorazepide in combination with gemcitabine on tumor response rates and tumor shrinkage was not statistically significant, which was attributed to the small number of patients. sci-hub.se However, preclinical studies in mice with subcutaneous xenografts of human pancreatic tumor cells showed that nastorazepide significantly inhibited tumor growth in a dose-dependent manner. medchemexpress.com For example, it resulted in final tumor weight inhibition of 16.5%, 39.6%, and 41.7% at doses of 10, 30, and 100 mg/kg, respectively. medchemexpress.com When used as monotherapy in this model, it did not suppress basal tumor area or weight at all doses, but it inhibited both tumor area and weight when used in combination with gemcitabine. medchemexpress.com
Pain Relief
Nastorazepide has shown potential in relieving pain. medchemexpress.commedchemexpress.com In a Phase Ib/IIa clinical trial, treatment with this compound displayed a trend of reduced pain in patients with advanced pancreatic cancer, including those using analgesics such as opioids. researchgate.net Further preclinical studies in mouse models of cancer pain have confirmed anti-nociceptive and anti-allodynic effects of nastorazepide. researchgate.net This analgesic action may involve the inhibition of ephrin B1 gene expression, N-methyl-D-aspartate receptor NR2B subunit phosphorylation, and interleukin-1β (IL-1β) production, which are involved in the pain cascade. medchemexpress.com
Overall Survival Analysis
The hazard ratio (HR) for OS in the pooled this compound group compared to the Gem group was 0.89 (95% CI: 0.60–1.32). nih.gov When analyzed by individual dose groups, the HRs for OS compared to the Gem group were 0.81 (95% CI: 0.50–1.32) for GZ 60 mg, 0.85 (95% CI: 0.53–1.37) for GZ 120 mg, and 1.01 (95% CI: 0.62–1.64) for GZ 240 mg. nih.gov
The 1-year survival rates were 23.4% (95% CI: 11.8–37.3) in the GZ 60 mg group, 23.1% (95% CI: 11.6–36.8) in the GZ 120 mg group, 18.6% (95% CI: 8.3–32.1) in the GZ 240 mg group, and 20.5% (95% CI: 9.7–34.3) in the Gem group. nih.gov
| Treatment Group | Median OS (months) (95% CI) | HR vs. Gem Group (95% CI) | 1-Year Survival Rate (95% CI) |
| Gemcitabine + Placebo (Gem) | 7.2 (5.4–8.8) | - | 20.5% (9.7–34.3) |
| Gemcitabine + this compound 60 mg (GZ 60 mg) | 8.5 (5.8–9.8) | 0.81 (0.50–1.32) | 23.4% (11.8–37.3) |
| Gemcitabine + this compound 120 mg (GZ 120 mg) | 7.9 (6.0–10.4) | 0.85 (0.53–1.37) | 23.1% (11.6–36.8) |
| Gemcitabine + this compound 240 mg (GZ 240 mg) | 6.8 (4.1–8.4) | 1.01 (0.62–1.64) | 18.6% (8.3–32.1) |
| Pooled this compound | - | 0.89 (0.60–1.32) | - |
Q & A
Q. What is the molecular mechanism of Nastorazepide as a CCK-2 receptor antagonist, and how can researchers validate its selectivity in vitro?
Methodological Answer:
- Conduct competitive binding assays using radiolabeled gastrin/CCK-2 ligands to measure Nastorazepide's receptor affinity. Include control experiments with CCK-1 receptors to confirm specificity .
- Validate selectivity via dose-response curves in cell lines expressing CCK-2 versus CCK-1 receptors, assessing intracellular calcium mobilization or cAMP inhibition .
- Use siRNA knockdown of CCK-2 receptors to confirm that observed effects are receptor-dependent .
Q. What in vivo models are appropriate for assessing Nastorazepide’s antitumor efficacy, and what endpoints should be prioritized?
Methodological Answer:
- Use subcutaneous xenograft models (e.g., human pancreatic cancer cell lines) to measure tumor volume inhibition. Pair with survival studies in orthotopic models to evaluate metastatic suppression .
- Standardize endpoints: tumor growth kinetics (caliper measurements), histopathological analysis for apoptosis (TUNEL staining), and serum biomarkers (e.g., gastrin levels) .
- Ensure compliance with ethical guidelines for animal studies, including sample size calculations to minimize bias .
Q. How can researchers ensure reproducibility in Nastorazepide’s in vitro cytotoxicity assays?
Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple cell lines (e.g., pancreatic, gastric) to account for heterogeneity .
- Include positive controls (e.g., gemcitabine) and negative controls (vehicle-treated cells) in dose-response experiments. Validate results via independent assays (MTT, ATP-lite) .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate pharmacokinetic-pharmacodynamic (PK-PD) relationships for Nastorazepide?
Methodological Answer:
- Perform LC-MS/MS to quantify plasma/tissue concentrations of Nastorazepide in preclinical models. Correlate with tumor growth inhibition using non-linear mixed-effects modeling (NONMEM) .
- Assess bioavailability via comparative studies (oral vs. intravenous administration) and evaluate metabolite activity using in vitro hepatic microsomal assays .
Q. How can researchers resolve contradictions in reported efficacy of Nastorazepide across different cancer types?
Methodological Answer:
- Conduct meta-analysis of existing preclinical data to identify variables (e.g., tumor microenvironment, CCK-2 receptor density) influencing response. Use multivariate regression to adjust for confounding factors .
- Develop patient-derived xenograft (PDX) models from diverse cancer subtypes to test Nastorazepide’s efficacy in a clinically relevant context .
Q. What methodologies are critical for elucidating Nastorazepide’s impact on MAPK signaling pathways in cancer cells?
Methodological Answer:
Q. How should researchers design studies to evaluate synergistic effects between Nastorazepide and chemotherapeutics like gemcitabine?
Methodological Answer:
Q. What approaches are effective in identifying resistance mechanisms to Nastorazepide in preclinical models?
Methodological Answer:
- Perform whole-exome sequencing of resistant tumor clones to identify mutations in CCK-2 or downstream effectors. Validate candidates via overexpression/knockdown experiments .
- Use longitudinal transcriptomic profiling to track adaptive signaling pathways (e.g., PI3K/AKT) activated during prolonged Nastorazepide exposure .
Data Analysis and Interpretation
Q. How can researchers address variability in Nastorazepide’s antitumor responses within in vivo cohorts?
Methodological Answer:
- Apply mixed-effects models to account for inter-animal variability. Stratify responders/non-responders based on baseline gastrin levels or tumor receptor expression .
- Use imaging techniques (e.g., PET-CT with gastrin analogs) to non-invasively monitor receptor occupancy and correlate with efficacy .
Q. What statistical methods are optimal for analyzing dose-dependent effects of Nastorazepide in combination therapies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
